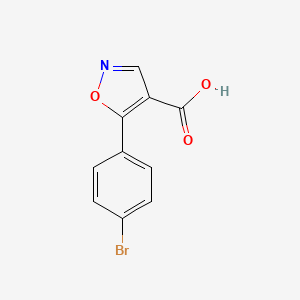

5-(4-Bromophenyl)isoxazole-4-carboxylic acid

Overview

Description

“5-(4-Bromophenyl)isoxazole-4-carboxylic acid” is a chemical compound with the empirical formula C10H6BrNO3 . It has a molecular weight of 268.06 . The compound is typically in the form of a solid .

Molecular Structure Analysis

The SMILES string of “5-(4-Bromophenyl)isoxazole-4-carboxylic acid” isO=C(O)C1=C(C2=CC=C(Br)C=C2)ON=C1 . This provides a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

“5-(4-Bromophenyl)isoxazole-4-carboxylic acid” is a solid compound . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available resources.Scientific Research Applications

Tautomerism and Basicity in Heteroaromatic Compounds

The study by A. Boulton and A. Katritzky (1961) delved into the tautomerism of heteroaromatic compounds, specifically examining 5-hydroxyisoxazoles and isoxazol-5-ones. Their research indicated that compounds like 4-bromo-3-phenyl-isoxazol-5-ones exist as tautomeric mixtures, with the proportion of each form varying based on the solvent's polarity. This study contributes to the understanding of the fundamental chemical behavior of isoxazole derivatives, including those related to 5-(4-Bromophenyl)isoxazole-4-carboxylic acid (Boulton & Katritzky, 1961).

Synthesis and Biomedical Potential

Y. E. Ryzhkova et al. (2020) reported on the synthesis of a compound involving 3-(4-bromophenyl)isoxazol-5(4H)-one, demonstrating its potential for biomedical applications, particularly in regulating inflammatory diseases. This work underscores the versatility of isoxazole derivatives in synthesizing compounds with significant therapeutic potential (Ryzhkova et al., 2020).

Synthetic Strategies and Pharmacological Activities

The research by P. Vitale and A. Scilimati (2013) focused on developing synthetic strategies for 3-Arylisoxazoles and their derivatives, highlighting the role of isoxazoles in the synthesis of pharmacologically active compounds. This study presents the versatility of isoxazole frameworks in creating bioactive molecules, potentially including derivatives of 5-(4-Bromophenyl)isoxazole-4-carboxylic acid (Vitale & Scilimati, 2013).

Novel Synthetic Approaches

A. V. Serebryannikova et al. (2019) introduced a novel synthetic approach for isoxazole-4-carboxylic acid derivatives, utilizing a domino isoxazole-isoxazole isomerization process. This innovative method offers new pathways for synthesizing structurally diverse isoxazole derivatives, enhancing the toolbox available for chemical synthesis and potential drug development (Serebryannikova et al., 2019).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It carries the signal word “Warning” and the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary statements include P301 + P312 + P330, advising to call a poison center or doctor if the person feels unwell, and to rinse mouth .

properties

IUPAC Name |

5-(4-bromophenyl)-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO3/c11-7-3-1-6(2-4-7)9-8(10(13)14)5-12-15-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACKYDJBTWSWKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NO2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628509 | |

| Record name | 5-(4-Bromophenyl)-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Bromophenyl)isoxazole-4-carboxylic acid | |

CAS RN |

887408-14-2 | |

| Record name | 5-(4-Bromophenyl)-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

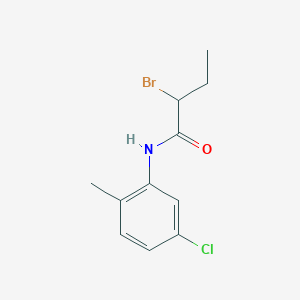

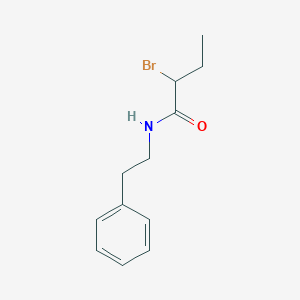

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1344517.png)

![5-[(4-methyl-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid](/img/structure/B1344519.png)

![2-bromo-N-[3-(diethylamino)propyl]butanamide](/img/structure/B1344525.png)

![2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine](/img/structure/B1344534.png)

![(3-Ethoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B1344537.png)